molecular formula C20H18O7 B2998645 Ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxy-4-oxo-4H-chromene-2-carboxylate CAS No. 500865-17-8

Ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxy-4-oxo-4H-chromene-2-carboxylate

Cat. No.: B2998645
CAS No.: 500865-17-8
M. Wt: 370.357
InChI Key: VUTWEDFJWKGVHP-UHFFFAOYSA-N
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Description

Ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxy-4-oxo-4H-chromene-2-carboxylate is a coumarin derivative characterized by a chromene core substituted with a 3,4-dimethoxyphenyl group at position 3, a hydroxy group at position 7, and an ethyl ester at position 2. Coumarins are renowned for their diverse pharmacological activities, including anticoagulant, anticancer, and antimicrobial effects . This article provides a detailed comparison with structurally and functionally related coumarin derivatives, emphasizing synthetic routes, structural features, and biological implications.

Properties

IUPAC Name

ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxy-4-oxochromene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O7/c1-4-26-20(23)19-17(11-5-8-14(24-2)16(9-11)25-3)18(22)13-7-6-12(21)10-15(13)27-19/h5-10,21H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUTWEDFJWKGVHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxy-4-oxo-4H-chromene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxy-4-oxo-4H-chromene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the chromene core can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol at elevated temperatures.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted aromatic compounds with different functional groups.

Scientific Research Applications

Ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxy-4-oxo-4H-chromene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the treatment of diseases such as cancer and cardiovascular disorders.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxy-4-oxo-4H-chromene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Inhibition of Enzymes: Binding to and inhibiting the activity of enzymes involved in oxidative stress and inflammation.

    Modulation of Signaling Pathways: Affecting signaling pathways related to cell proliferation and apoptosis, which can be beneficial in cancer treatment.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative damage to cells and tissues.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Coumarin Derivatives

The target compound’s structural uniqueness lies in its substitution pattern. Key comparisons with similar compounds include:

Table 1: Comparative Analysis of Coumarin Derivatives
Compound Name Core Structure Substituents Key Functional Groups Molecular Weight (g/mol) Biological Activity
Target Compound Chromene 3-(3,4-dimethoxyphenyl), 7-hydroxy, ethyl ester Methoxy, hydroxy, ester ~370* Antioxidant, anticancer (inferred)
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide Chromene 4-methoxyphenethyl, carboxamide Methoxy, amide ~353 Anticancer (reported)
Ethyl 2-oxo-4-propyl-2H-chromene-3-carboxylate Chromene 4-propyl, ethyl ester Alkyl, ester 260.29 Not reported
Ethyl 3-(2-(3,4-dimethoxyphenyl)-4-oxothiazolidin-3-yl)thiophene-2-carboxamide Thiophene-thiazolidinone 3,4-dimethoxyphenyl, thiazolidinone Methoxy, thiazolidinone ~406 Antimicrobial (inferred)

*Calculated based on formula C₂₀H₁₈O₈.

Key Observations :

  • The 7-hydroxy group, however, introduces polarity, balancing solubility and hydrogen-bonding capacity.
  • Core Heterocycles: Derivatives with thiophene-thiazolidinone cores (e.g., ) exhibit distinct electronic properties compared to chromenes, influencing receptor binding and metabolic pathways.
  • Bioactivity : Carboxamide derivatives (e.g., ) show reported anticancer activity, while ester-based analogues (e.g., the target compound) may exhibit improved metabolic stability due to slower hydrolysis rates .

Crystallographic and Conformational Insights

While the target compound’s crystal structure remains unreported, related 3,4-dimethoxyphenyl-containing compounds (e.g., ) adopt monoclinic crystal systems (space group P2₁/c) with intermolecular hydrogen bonds stabilizing the lattice. The 3,4-dimethoxyphenyl group’s orientation in such structures often facilitates π-π stacking, a feature critical for bioactive molecule-receptor interactions .

Biological Activity

Ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxy-4-oxo-4H-chromene-2-carboxylate, a derivative of chromene, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological activities, and relevant case studies related to this compound.

Chemical Structure and Properties

The molecular formula of this compound is C17H18O5C_{17}H_{18}O_5, with a molecular weight of 298.29 g/mol. The compound features a chromene backbone with additional functional groups that contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of chromene derivatives with various substituents to enhance bioactivity. For example, the compound can be synthesized through a Mannich reaction or nitration substitution, allowing for modifications that improve its pharmacological properties .

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In particular:

  • Cell Lines Tested : The compound has been evaluated against MDA-MB-231 (breast cancer), A549 (lung cancer), and MIA PaCa-2 (pancreatic cancer) cell lines.
  • IC50 Values : The compound demonstrated IC50 values in the range of 10.7 µM to 7.3 µM across these cell lines, indicating potent anticancer activity compared to standard chemotherapeutics like etoposide and camptothecin .

The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it may inhibit Src kinase activity, which plays a crucial role in tumor growth and metastasis .

Toxicity and Safety Profile

In toxicity studies, this compound has shown low acute oral toxicity with an LD50 value ranging from 2.8 to 2.9 mol/kg in rat models. Furthermore, it exhibited no mutagenic effects in the Ames test, suggesting a favorable safety profile for further development as a therapeutic agent .

Permeability and Bioavailability

The compound has also been assessed for its permeability across biological membranes. Notably, it demonstrated good permeability through the blood-brain barrier (BBB), indicating potential efficacy in treating central nervous system disorders .

Case Studies and Research Findings

Several studies have highlighted the promising biological activities of this compound:

  • Cytotoxicity Assays : A study reported significant cytotoxicity against multiple human cancer cell lines with comparative analysis against established chemotherapeutics .
  • Molecular Docking Studies : Computational studies have indicated that this compound binds effectively to target proteins involved in cancer progression, providing insights into its potential as an anticancer agent .

Q & A

(Basic) What are the common synthetic routes for Ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxy-4-oxo-4H-chromene-2-carboxylate, and what key intermediates are involved?

Methodological Answer:
The synthesis typically involves multi-step condensation and cyclization reactions. For example:

Intermediate Formation : Reacting substituted benzaldehydes with active methylene compounds (e.g., ethyl acetoacetate) under acidic or basic conditions to form chromene scaffolds. highlights a similar route using mercapto acetic acid and zinc chloride to form thiazolidinone intermediates.

Cyclization : Acid-catalyzed cyclization (e.g., using H₂SO₄ or polyphosphoric acid) to form the 4H-chromene core.

Functionalization : Introducing methoxy and hydroxyl groups via nucleophilic substitution or demethylation reactions.

Purification : Recrystallization (e.g., using Et₂O) or column chromatography to isolate the product. and report yields of 64–74% under optimized conditions (anhydrous solvents, inert atmosphere, stoichiometric excess of reagents) .

(Basic) Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features confirm its structure?

Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 6.5–8.5 ppm), ethoxy groups as quartets (δ 1.2–4.5 ppm), and hydroxyl protons as broad singlets (δ 9–10 ppm). Carbonyl carbons (C=O) resonate at δ 160–190 ppm ( ).
  • HRMS : Confirms molecular weight (e.g., [M⁺] at m/z 420.2046 in ).
  • IR : Strong bands for C=O (1650–1750 cm⁻¹) and O–H (3200–3600 cm⁻¹).
  • X-ray Crystallography : Resolves absolute configuration and crystal packing (e.g., SHELX-refined structures in ) .

(Basic) What are the known biological activities of structurally related chromene-carboxylate derivatives?

Methodological Answer:
Chromene derivatives exhibit diverse bioactivities:

  • Anticancer : Ethyl 2-amino-6-(3,5-dimethoxyphenyl)-4H-chromene-3-carboxylate (CXL017) inhibits cancer cell proliferation via NF-κB pathway modulation ().
  • Antioxidant : Hydroxyl and methoxy groups enhance radical scavenging (e.g., coumarin derivatives in ).
  • Anti-inflammatory : Substituents like nitro or chloro groups influence COX-2 inhibition ( ). SAR studies recommend optimizing methoxy positioning for target selectivity .

(Advanced) How can researchers resolve discrepancies in crystallographic data when determining the structure using SHELX software?

Methodological Answer:
Common challenges and solutions:

  • Disordered Atoms : Use PART instructions in SHELXL to model partial occupancy. reports disorder in residues resolved via iterative refinement.
  • Twinning : Apply TWIN commands (e.g., BASF parameter) for twinned crystals ( ).
  • Thermal Motion : Apply restraints (RIGU, DELU) to anisotropic displacement parameters.
  • Validation : Check R-factors (< 0.05 for high-quality data) and data-to-parameter ratios (> 10:1) ( ) .

(Advanced) What strategies optimize the synthesis yield while minimizing side-product formation?

Methodological Answer:

  • Reagent Stoichiometry : Use 1.5–2.0 equivalents of nucleophiles (e.g., 4-nitrobenzoyl chloride in ) to drive reactions to completion.
  • Catalysis : ZnCl₂ () or triethylamine () accelerates cyclization.
  • Temperature Control : Maintain 25–60°C to avoid decomposition.
  • Purification : Sequential washing (diluted HCl) and recrystallization (Et₂O) remove unreacted starting materials (). Yields improve from ~50% to >70% under optimized conditions .

(Advanced) How do electron-donating groups (e.g., methoxy) at the 3,4-positions affect electronic properties and reactivity?

Methodological Answer:

  • Electronic Effects : Methoxy groups increase electron density on the phenyl ring, stabilizing intermediates via resonance ().
  • Reactivity : Enhanced nucleophilicity at the 7-hydroxy position facilitates functionalization (e.g., acylation in ).
  • Spectroscopic Shifts : Methoxy groups deshield adjacent protons (δ ~3.8 ppm in ¹H NMR) and alter UV-Vis absorption maxima (). Computational studies (DFT) correlate substituent effects with bioactivity .

(Advanced) How can conflicting bioactivity data between similar derivatives be analyzed methodologically?

Methodological Answer:

  • Comparative Assays : Standardize cell lines (e.g., MCF-7 for anticancer activity) and dose ranges (10–100 µM) to minimize variability ( ).
  • Statistical Analysis : Use ANOVA to assess significance of substituent effects (e.g., 3,4-dimethoxy vs. 4-nitro in ).
  • Molecular Docking : Predict binding affinities to targets like COX-2 or DNA topoisomerases. highlights CXL017’s binding to NF-κB .

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